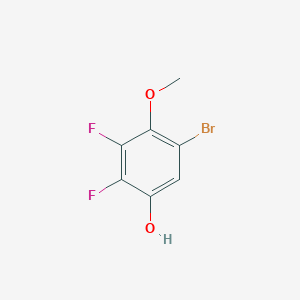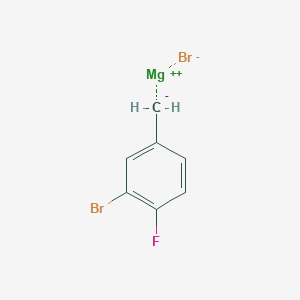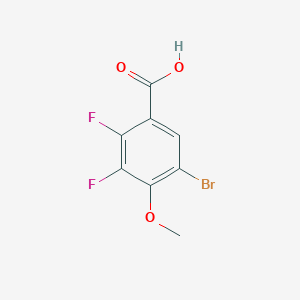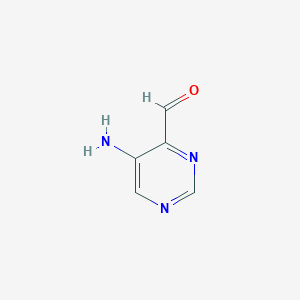
11-Acetoxyundecyl-1-phosphonic acid; 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Acetoxyundecyl-1-phosphonic acid (11-AUPA) is an organic compound that has been studied for its potential uses in scientific research and laboratory experiments. This compound is a phosphonic acid, which is an organic acid containing phosphorus, and it is a derivative of undecanoic acid, an aliphatic monocarboxylic acid. 11-AUPA is a useful compound for scientific research due to its unique properties, including its solubility and its ability to form complexes with metal ions.
Applications De Recherche Scientifique
11-Acetoxyundecyl-1-phosphonic acid; 98% has a variety of applications in scientific research. It can be used as a chelating agent for metal ions, and it can also be used as a corrosion inhibitor for metals. In addition, 11-Acetoxyundecyl-1-phosphonic acid; 98% has been studied for its potential applications in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential applications in drug delivery, as it can be used to target and deliver drugs to specific cells or tissues.
Mécanisme D'action
The mechanism of action of 11-Acetoxyundecyl-1-phosphonic acid; 98% is complex and not yet fully understood. It is thought to act as a chelating agent, forming complexes with metal ions, which can then bind to proteins and interfere with their function. In addition, 11-Acetoxyundecyl-1-phosphonic acid; 98% has been found to inhibit the growth of cancer cells by interfering with the cell’s DNA replication process.
Biochemical and Physiological Effects
11-Acetoxyundecyl-1-phosphonic acid; 98% has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, and it has also been found to have anti-inflammatory and antioxidant effects. In addition, 11-Acetoxyundecyl-1-phosphonic acid; 98% has been found to have antibacterial and antifungal properties, and it has been found to be an effective inhibitor of enzymes such as phosphatases and proteases.
Avantages Et Limitations Des Expériences En Laboratoire
11-Acetoxyundecyl-1-phosphonic acid; 98% has a number of advantages for use in laboratory experiments. It is relatively inexpensive, and it is also easy to synthesize in a laboratory setting. In addition, it is highly soluble in water, and it can form complexes with metal ions, which makes it useful for chelating applications. However, 11-Acetoxyundecyl-1-phosphonic acid; 98% has some limitations for use in laboratory experiments. It is not very stable, and it can degrade over time. In addition, it has a strong odor, which can be a problem in some laboratory settings.
Orientations Futures
There are a number of potential future directions for the use of 11-Acetoxyundecyl-1-phosphonic acid; 98% in scientific research and laboratory experiments. It could be used to develop new cancer treatments, as it has been found to inhibit the growth of cancer cells. In addition, it could be used to develop new drug delivery systems, as it can be used to target and deliver drugs to specific cells or tissues. It could also be used to develop new chelating agents, as it can form complexes with metal ions. Finally, it could be used to develop new corrosion inhibitors, as it has been found to be an effective inhibitor of corrosion.
Méthodes De Synthèse
11-Acetoxyundecyl-1-phosphonic acid; 98% can be synthesized in a laboratory setting using a two-step process. The first step involves the reaction of undecanoic acid with phosphorus oxychloride to form 11-chloro-1-undecyl phosphonic acid. This reaction is typically performed at room temperature. The second step involves the reaction of 11-chloro-1-undecyl phosphonic acid with acetic anhydride, which produces 11-Acetoxyundecyl-1-phosphonic acid; 98%. This reaction is typically performed at a temperature of 70 °C.
Propriétés
IUPAC Name |
11-acetyloxyundecylphosphonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27O5P/c1-13(14)18-11-9-7-5-3-2-4-6-8-10-12-19(15,16)17/h2-12H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APGJJQJISMNHFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCCCCCCCCP(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27O5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-Acetoxyundecyl-1-phosphonic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Bromo-4-(methylthio)benzo[d][1,3]dioxole](/img/structure/B6359461.png)








![2,6-Bis-[1-(2,3-dimethylphenylimino)-ethyl]pyridine](/img/structure/B6359516.png)
